Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate
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Overview
Description
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate is an organic compound with a complex structure that includes a benzoate ester, a nitro group, a chloro substituent, and a dibromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by chlorination to add the chloro substituent. The final step involves the introduction of the dibromomethyl group through a bromination reaction. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, chlorine gas for chlorination, and bromine for bromination.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and dibromomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in a polar solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The nitro group can undergo redox reactions, generating reactive intermediates that can damage microbial cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-(bromomethyl)-4-nitrobenzoate: Similar structure but with one less bromine atom.
Methyl 5-chloro-2-(chloromethyl)-4-nitrobenzoate: Similar structure but with chlorine instead of bromine.
Methyl 5-chloro-2-(methyl)-4-nitrobenzoate: Similar structure but with a methyl group instead of a dibromomethyl group.
Uniqueness
This detailed article provides a comprehensive overview of Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
143034-84-8 |
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Molecular Formula |
C9H6Br2ClNO4 |
Molecular Weight |
387.41 g/mol |
IUPAC Name |
methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C9H6Br2ClNO4/c1-17-9(14)5-2-6(12)7(13(15)16)3-4(5)8(10)11/h2-3,8H,1H3 |
InChI Key |
GXZQUXFPUJRRIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(Br)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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